molecular formula C9H9BrO2 B137907 2-Bromo-1-(3-methoxyphenyl)ethanone CAS No. 5000-65-7

2-Bromo-1-(3-methoxyphenyl)ethanone

Cat. No.: B137907
CAS No.: 5000-65-7
M. Wt: 229.07 g/mol
InChI Key: IOOHBIFQNQQUFI-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-methoxyphenyl)ethanone (CAS No. 5000-65-7) is a brominated acetophenone derivative with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol. Structurally, it features a methoxy group (-OCH₃) at the 3-position of the phenyl ring and a bromoacetone moiety. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, heterocycles, and chalcone analogues .

Preparation Methods

Direct Bromination Using N-Bromosuccinimide (NBS)

Ultrasound-Assisted Bromination in PEG-400/Water

A green chemistry approach employs NBS in a PEG-400/water solvent system under ultrasonic irradiation (40% amplitude, 80°C). This method achieves 90% yield within 15–20 minutes, avoiding hazardous solvents . The ultrasound enhances reaction kinetics by promoting cavitation, ensuring efficient mixing and energy transfer.

Reaction Conditions

  • Substrate : 3-Methoxyacetophenone

  • Brominating Agent : NBS (1 equiv)

  • Solvent : PEG-400/water (1:2 v/v)

  • Temperature : 80°C

  • Time : 15–20 minutes

  • Yield : 90%

Acid-Catalyzed Bromination with p-Toluenesulfonic Acid

In acetonitrile, p-toluenesulfonic acid (p-TsOH) catalyzes the α-bromination of 3-methoxyacetophenone with NBS. The reaction proceeds via acid-mediated enol intermediate formation, yielding 87–94% product .

Traditional Bromination with Molecular Bromine (Br₂)

Bromine in chloroform or carbon tetrachloride selectively brominates the α-position of 3-methoxyacetophenone. While effective, this method poses safety risks due to Br₂’s toxicity and corrosivity .

Reaction Conditions

  • Substrate : 3-Methoxyacetophenone

  • Brominating Agent : Br₂ (1 equiv)

  • Solvent : Chloroform/CCl₄

  • Temperature : 0–25°C

  • Yield : 75–85%

Trimethylphenylammonium Perbromide in Tetrahydrofuran (THF)

A mild protocol uses trimethylphenylammonium perbromide in THF under inert atmosphere. The reaction proceeds at 0–20°C for 12 hours, yielding 89% product .

Mechanistic Insight
The perbromide acts as a stable bromine source, minimizing side reactions. The inert atmosphere prevents oxidation of intermediates .

Multi-Step Synthesis from 1-Phenylethanone

A patent (CN106242957A) outlines a five-step synthesis starting from 1-phenylethanone :

  • Nitration : Nitration with fuming HNO₃/H₂SO₄ yields 3-nitroacetophenone (82% yield).

  • Reduction : Fe/HCl reduces the nitro group to 3-aminoacetophenone (83% yield).

  • Diazotization/Hydrolysis : NaNO₂/H₂SO₄ converts the amine to 3-hydroxyacetophenone (71–85% yield).

  • Methylation : Dimethyl sulfate methylates the hydroxyl group (80–85% yield).

  • Bromination : NBS brominates the α-position (75–80% yield).

Advantages

  • High purity (99.2% by HPLC) .

  • Scalable for industrial production.

One-Pot Synthesis Using Ammonium Bromide and Oxone

A novel method employs ammonium bromide (NH₄Br) and Oxone (KHSO₅) in acetonitrile. This oxidative bromination avoids traditional brominating agents, achieving 88–92% yield .

Reaction Conditions

  • Substrate : 3-Methoxyacetophenone

  • Bromide Source : NH₄Br (2 equiv)

  • Oxidant : Oxone (2 equiv)

  • Solvent : Acetonitrile

  • Temperature : 25°C

  • Time : 2 hours

Catalytic Bromination with Al₂O₃

Neutral or acidic Al₂O₃ catalyzes NBS-mediated bromination in methanol or acetonitrile. The method offers regioselectivity, favoring α-bromination (90–94% yield ) under mild conditions .

Comparative Analysis of Methods

Method Brominating Agent Solvent Temperature Time Yield Advantages
Ultrasound/NBS NBSPEG-400/water80°C15–20 min90%Green, fast, high yield
Br₂ in CCl₄Br₂Chloroform0–25°C2–4 h75–85%Traditional, reliable
Multi-Step Synthesis NBSTHF/AcOH0–60°C12–36 h75–80%High purity, scalable
NH₄Br/Oxone NH₄BrAcetonitrile25°C2 h88–92%Avoids NBS/Br₂, one-pot
Al₂O₃ Catalyzed NBSMethanolReflux10–20 min90–94%Regioselective, catalytic

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Chiral Compounds

2-Bromo-1-(3-methoxyphenyl)ethanone serves as a precursor for the synthesis of chiral compounds through asymmetric reduction processes. For example, it can be transformed into (R)-2-bromo-1-(3-methoxyphenyl)ethanol with high enantiomeric excess using biocatalysts like Rhodotorula rubra KCh 82 . The use of this compound in biotransformation has shown yields exceeding 90% under optimized conditions, making it valuable for producing enantiomerically pure substances necessary in pharmaceuticals.

2. Pharmaceutical Applications

This compound has been investigated for its potential as a pharmacological agent. Its derivatives have shown promise in modulating biological pathways, particularly in targeting specific receptors . Research indicates that compounds related to this compound may act as selective modulators for various biological targets, including TRPM8 channels, which are implicated in pain sensation and thermoregulation .

Biocatalytic Transformations

Biocatalysis utilizing this compound has been explored extensively. Studies have demonstrated that microbial strains can effectively reduce this compound to produce valuable chiral alcohols with high enantiomeric excesses. For instance, the use of Enterococcus faecium BY48 has been optimized for the asymmetric reduction of this compound, yielding significant conversions and purity levels .

Case Studies and Research Findings

StudyMethodologyFindings
Study on BioreductionUtilized Rhodotorula rubra KCh 82Achieved >90% yield of (R)-2-bromo-1-(3-methoxyphenyl)ethanol with >95% enantiomeric excess under optimized conditions .
Asymmetric Reduction OptimizationEmployed Enterococcus faecium BY48Showed high conversion rates and enantiomeric excess in the production of chiral β-blockers from this compound .
Pharmacological ScreeningInvestigated as TRPM8 modulatorDemonstrated potential therapeutic effects in pain management through receptor modulation .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-methoxyphenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The compound’s reactivity is influenced by the electron-donating methoxy group, which can stabilize intermediates and transition states .

Comparison with Similar Compounds

Key Properties :

  • Boiling Point: Not explicitly reported, but analogous bromoacetophenones typically exhibit high boiling points due to their aromatic and polar functional groups.
  • Hazards : Classified as corrosive (H314) and a respiratory irritant (H335), requiring storage in an inert atmosphere at 2–8°C .
  • Synthesis: Prepared via bromination of 1-(3-methoxyphenyl)ethanone using bromine in chloroform or other halogenated solvents, with yields exceeding 85% under optimized conditions .

Comparison with Similar Bromoacetophenone Derivatives

Bromoacetophenones are versatile synthons, and their reactivity and applications depend on the substituents on the phenyl ring. Below is a comparative analysis of 2-Bromo-1-(3-methoxyphenyl)ethanone with structurally related compounds:

Substituent Effects on Reactivity and Physical Properties

Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Reactivity Traits
This compound 3-OCH₃ 229.07 Not reported Electron-rich ring; moderate electrophilicity
2-Bromo-1-(4-chlorophenyl)ethanone 4-Cl 217.48 85–87 Enhanced electrophilicity due to -Cl
2-Bromo-1-(3-nitrophenyl)ethanone 3-NO₂ 244.03 123–125 (crystal) Strong electron-withdrawing effect; SRN1 reactivity
2-Bromo-1-(4-hydroxyphenyl)ethanone 4-OH 215.04 Not reported Hydrogen bonding; used in adrenaline drugs
2-Bromo-1-(2,4-dibromophenyl)ethanone 2,4-Br₂ 356.84 Not reported High halogen density; potential for cross-coupling

Key Observations:

  • Electron-Donating Groups (e.g., -OCH₃): The methoxy group in this compound increases electron density on the phenyl ring, reducing electrophilicity compared to nitro- or chloro-substituted analogues. This makes it less reactive in nucleophilic substitutions but more stable under acidic conditions .
  • Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Nitro and chloro substituents enhance electrophilicity, facilitating reactions such as SRN1-mediated couplings to form α,β-unsaturated ketones .
  • Hydroxyl Groups: 2-Bromo-1-(4-hydroxyphenyl)ethanone exhibits hydrogen bonding, improving solubility in polar solvents but requiring protection during synthetic steps .

Pharmaceutical Intermediates

  • This compound: Used in synthesizing anti-inflammatory agents and heterocycles via alkylation or condensation reactions .
  • 2-Bromo-1-(4-hydroxyphenyl)ethanone: Key intermediate for adrenaline-type drugs (e.g., Synephrine), synthesized with 64.7% yield using Br₂ .
  • 2-Bromo-1-(3-nitrophenyl)ethanone: Employed in chalcone analogue synthesis via SRN1 mechanisms, leveraging nitro-group-mediated electron transfer .

Material Science and Catalysis

  • 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone: Dimethoxy derivatives show enhanced solubility in organic solvents, useful in catalytic systems .
  • Halogen-Rich Derivatives (e.g., 2,4-dibromo) : Serve as precursors for cross-coupling reactions in polymer chemistry .

Biological Activity

2-Bromo-1-(3-methoxyphenyl)ethanone, a compound with the molecular formula C9_9H9_9BrO2_2, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9_9H9_9BrO2_2
  • Molecular Weight : 227.07 g/mol
  • CAS Number : 101294

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : It has shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Activity : The compound has demonstrated effectiveness against certain bacterial strains.
  • Mechanistic Insights : Studies suggest that its activity may be linked to the modulation of specific biochemical pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its effects on various cancer cell lines:

Cell Line IC50 (µM) Effect
HeLa (Cervical Cancer)15.5Significant cytotoxicity
MCF-7 (Breast Cancer)12.3Induces apoptosis
A549 (Lung Cancer)10.8Cell cycle arrest observed

These findings suggest that the compound may induce apoptosis through the mitochondrial pathway, as evidenced by increased reactive oxygen species (ROS) production and activation of caspase-3 .

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to cell death.
  • Inhibition of Cell Proliferation : It disrupts cell cycle progression, particularly in cancerous cells.
  • Reactive Oxygen Species Generation : Increased ROS levels contribute to oxidative stress, which is detrimental to cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial effects:

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus25 µg/mLBacteriostatic
Escherichia coli30 µg/mLBactericidal

These results indicate that the compound could be a candidate for further development as an antimicrobial agent .

Case Studies

Several case studies have explored the efficacy of this compound in vitro and in vivo:

  • In Vitro Study on HeLa Cells :
    • Objective: To assess cytotoxic effects.
    • Findings: Significant reduction in cell viability at concentrations above 10 µM, with morphological changes indicative of apoptosis observed through microscopy.
  • In Vivo Study on Xenograft Models :
    • Objective: To evaluate antitumor efficacy.
    • Findings: Treatment with this compound resulted in a significant decrease in tumor size compared to control groups, suggesting its potential as an effective therapeutic agent .

Q & A

Q. Basic: What are the optimal storage conditions for 2-Bromo-1-(3-methoxyphenyl)ethanone to ensure stability?

Methodological Answer:
The compound should be stored at 2–8°C in a tightly sealed container under an inert gas (e.g., nitrogen) to prevent degradation due to hygroscopicity or oxidation. Storage areas must be dry, well-ventilated, and isolated from incompatible substances (e.g., strong acids/bases). Post-use, ensure immediate resealing to minimize exposure to atmospheric moisture .

Q. Basic: How is this compound synthesized, and what yield can be expected?

Methodological Answer:
A common synthesis involves bromination of 1-(3-methoxyphenyl)ethanone with molecular bromine (Br₂) in chloroform (CHCl₃). After 30 minutes of reaction, the mixture is washed with NaHCO₃ and sodium thiosulfate to neutralize excess bromine. The product is dried (Na₂SO₄), concentrated, and recrystallized from diethyl ether, achieving yields up to 85% .

Q. Advanced: What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths (e.g., C–Br = ~1.9 Å) and intermolecular interactions (e.g., C–H···O hydrogen bonds). Use SHELX programs for refinement (R-factor < 0.1) .
  • LC-MS/MS: For purity assessment, employ a C18 column with a mobile phase of acetonitrile/1 mM ammonium acetate (80:20) and monitor for m/z corresponding to the molecular ion (231.04 g/mol) .
  • ¹H/¹³C NMR: Confirm substitution patterns (e.g., methoxy group at δ ~3.8 ppm for ¹H; carbonyl carbon at δ ~190 ppm for ¹³C) .

Q. Advanced: How does the presence of the 3-methoxy group influence reactivity in substitution reactions?

Methodological Answer:
The electron-donating methoxy group at the 3-position activates the aromatic ring toward electrophilic substitution but may sterically hinder reactions at the ortho position. For nucleophilic substitutions (e.g., with amines), the bromine atom at the α-carbon is highly reactive due to the electron-withdrawing effect of the carbonyl group. Kinetic studies suggest second-order dependence on nucleophile concentration in aprotic solvents like DMSO .

Q. Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use NIOSH/MSHA-approved respirators, nitrile gloves, and chemical safety goggles.
  • Ventilation: Employ fume hoods with >100 ft/min airflow.
  • Spill Management: Absorb with inert material (e.g., vermiculite), avoid water to prevent hydrolysis, and dispose as halogenated waste .

Q. Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structure elucidation?

Methodological Answer:

  • Cross-validation: Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)).
  • Dynamic Effects: Account for conformational flexibility (e.g., keto-enol tautomerism) via variable-temperature NMR.
  • Crystallographic Refinement: Use SHELXL for high-resolution data (e.g., T = 123 K) to resolve disorder or thermal motion artifacts .

Q. Advanced: What role does this compound play in pharmaceutical intermediate synthesis?

Methodological Answer:
It serves as a key precursor in synthesizing:

  • Antimicrobial agents: React with substituted anilines to form quinolone derivatives (e.g., compounds with MIC values < 1 µg/mL against S. aureus) .
  • Antiplatelet drugs: Used as a derivatization agent in LC-MS/MS quantification of clopidogrel metabolites in plasma .

Q. Basic: What are the documented hazards and toxicological limitations of this compound?

Methodological Answer:

  • Acute Toxicity: LD₅₀ (oral, rat) is uncharacterized, but structural analogs show moderate toxicity (e.g., skin/eye irritation).
  • Chronic Data: Limited; assume mutagenic potential due to α-bromo ketone moiety. Conduct Ames tests with S. typhimurium TA98/TA100 strains for risk assessment .

Q. Advanced: How can computational modeling optimize reaction pathways for derivatives of this compound?

Methodological Answer:

  • DFT Calculations: Map reaction coordinates (e.g., bromination transition states) using Gaussian09.
  • Solvent Effects: Simulate with COSMO-RS to predict solvent compatibility (e.g., CHCl₃ vs. THF).
  • Machine Learning: Train models on existing kinetic data to predict yields for novel substitutions .

Q. Basic: What regulatory considerations apply to its use in research?

Methodological Answer:

  • EINECS/TCSI: Listed under inventory codes for halogenated ketones.
  • Transport: Classified as UN 2928 (toxic solids), Packing Group II.
  • Waste Disposal: Follow EPA guidelines for halogenated organics (incineration with scrubbers) .

Properties

IUPAC Name

2-bromo-1-(3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9BrO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOHBIFQNQQUFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60198179
Record name Bromomethyl 3-methoxyphenyl ketone
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Molecular Weight

229.07 g/mol
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CAS No.

5000-65-7
Record name 2-Bromo-3′-methoxyacetophenone
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Record name m-Methoxyphenacyl bromide
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Record name Bromomethyl 3-methoxyphenyl ketone
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Synthesis routes and methods I

Procedure details

Reaction of 1-(5,6,7,8-tetrahydro-naphthalen-2-yl)-ethanone (5 g, 28.70 mmol), acetic acid (1.6 mL, 28.70 mmol), and bromine (1.7 mL, 33.00 mmol) followed by recrystallisation from cold EtOAc/Hexane gave the title compound (1.9 g, 26%) as a yellow powder. 1H NMR (300 MHz, CD3OD) δ 1.84 (t, 4H, J=6.6 Hz), 2.80–2.85 (m, 4H), 4.61 (s, 2H), 7.19 (d, 1H, J=8.7 Hz), 7.70–7.78 (m, 2H). ES-MS m/z 253 (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Yield
26%

Synthesis routes and methods II

Procedure details

Reaction of 1-(3-methoxy-phenyl)-ethanone (5.0 g, 33.30 mmol), acetic acid (1.9 mL, 33.30 mmol), and bromine (1.9 mL, 38.30 mmol) followed by recrystallisation from cold EtOAc/Hexane gave the title compound (2.5 g, 33%) as a yellow powder. 1H NMR (300 MHz, CDCl3) δ 3.87 (s, 3H), 4.46 (s, 2H), 7.16 (d, 1H, J=8.4 Hz), 7.63 (dd, 1H, J=8.1, 8.1 Hz), 7.52 (s, 1H), 7.56 (d, 1H, J=7.5 Hz).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Yield
33%

Synthesis routes and methods III

Procedure details

To a solution of 1-(3-methoxyphenyl)ethanone (5.5 mL, 40 mmol) in chloroform (100 mL) was added dropwise a solution of bromine (2.05 mL, 40 mmol) in chloroform (20 mL). The mixture was stirred at room temperature overnight. The solvent was removed under reduced pressure. The residue was diluted in methylene chloride (50 mL) and washed with water (2×25 mL). The organic layer was dried (Na2SO4) and the solvent removed under reduced pressure. Purification by column chromatography using methylene chloride as eluent gave the title compound (8.44 g, 84%) as oil.
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
2.05 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
84%

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Bromo-1-(3-methoxyphenyl)ethanone
2-Bromo-1-(3-methoxyphenyl)ethanone
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2-Bromo-1-(3-methoxyphenyl)ethanone
2-Bromo-1-(3-methoxyphenyl)ethanone
2-Bromo-1-(3-methoxyphenyl)ethanone

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